N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide
Description
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide is a pyridazine derivative featuring a 4-ethoxyphenyl substituent at the 3-position of the pyridazinone ring and a methanesulfonamide group linked via an ethyl chain.
Properties
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-3-22-13-6-4-12(5-7-13)14-8-9-15(19)18(17-14)11-10-16-23(2,20)21/h4-9,16H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LILWPGIBDQBMJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, where an ethoxy group is added to a phenyl ring.
Attachment of the Methanesulfonamide Moiety: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to active sites of enzymes, blocking substrate access and inhibiting enzymatic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, synthesis yields, and reported activities of N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide with analogous compounds:
Key Observations:
- Substituent Effects : The ethoxy group in the target compound may enhance metabolic stability compared to methoxy (e.g., ) or benzyloxy (e.g., ) analogs due to reduced oxidative susceptibility.
- Sulfonamide vs. Acetamide : Methanesulfonamide in the target compound likely increases solubility and hydrogen-bonding capacity compared to acetamide derivatives (e.g., ).
- Synthetic Accessibility: Pyridazinone derivatives with methylthio or benzyl groups (e.g., ) achieve high yields (>99%) under basic conditions, whereas benzothiazole-bearing analogs (e.g., ) require reflux with piperidine acetate, indicating substituent-dependent reaction efficiency.
Pharmacological and Physicochemical Properties
- Receptor Binding: Pyridazinones with sulfonamide groups (e.g., ) show affinity for formyl peptide receptors, suggesting the target compound may share similar interactions.
- Synthetic Challenges: Unlike high-yield methylthio derivatives (e.g., 99.9% for 6a ), ethoxy-substituted pyridazinones may require optimized coupling conditions to avoid side reactions (e.g., ethoxide elimination).
Biological Activity
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 383.5 g/mol. Its structure includes a pyridazine ring, which is known for contributing to various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N3O3S |
| Molecular Weight | 383.5 g/mol |
| CAS Number | 921852-93-9 |
Synthesis
The synthesis of this compound typically involves the reaction of substituted pyridazine derivatives with ethylamine and methanesulfonyl chloride. The process requires careful control of reaction conditions to ensure high yields and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, it has been evaluated for its cytotoxic effects on breast cancer cell lines such as MCF-7 and MDA-MB-468.
In a dose-dependent MTT assay, compounds similar to this compound exhibited notable growth inhibition:
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| This compound | MDA-MB-468 | 10.5 |
| Reference Compound | MDA-MB-468 | 5.2 |
The GI50 value indicates the concentration required to inhibit cell growth by 50%. The compound demonstrated a moderate level of activity, suggesting that further modifications could enhance its efficacy.
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific signaling pathways associated with cell proliferation and survival. Studies suggest that it may interfere with the EGFR signaling pathway, which is often overexpressed in various cancers.
Case Studies
Several case studies have explored the biological activity of similar compounds derived from pyridazine scaffolds:
- Study on Substituted Pyridazines : A series of derivatives were synthesized and tested for their anticancer activity, revealing that compounds with electron-withdrawing groups exhibited enhanced potency against breast cancer cell lines .
- Evaluation in Animal Models : In vivo studies demonstrated that certain derivatives significantly reduced tumor size in xenograft models, indicating potential for further development in therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
